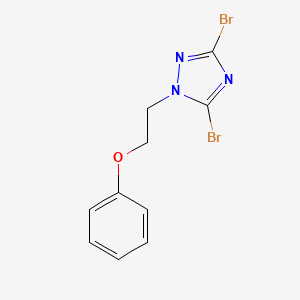![molecular formula C13H15Br2N3 B6344655 3,5-Dibromo-1-[(4-tert-butylphenyl)methyl]-1H-1,2,4-triazole CAS No. 1240568-59-5](/img/structure/B6344655.png)
3,5-Dibromo-1-[(4-tert-butylphenyl)methyl]-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3,5-Dibromo-1-[(4-tert-butylphenyl)methyl]-1H-1,2,4-triazole” is a type of organic compound known as a triazole. Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse range of biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable 1,2,4-triazole with a dibromo compound, possibly through a nucleophilic substitution reaction . The tert-butylphenylmethyl group could be introduced through a similar reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. This ring would be substituted at the 3 and 5 positions by bromine atoms, and at the 1 position by a (4-tert-butylphenyl)methyl group.Chemical Reactions Analysis
As a brominated compound, “3,5-Dibromo-1-[(4-tert-butylphenyl)methyl]-1H-1,2,4-triazole” could potentially undergo various reactions. For instance, the bromine atoms could be replaced by other groups in a nucleophilic substitution reaction . The presence of the triazole ring also suggests that this compound could participate in reactions typical of heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “3,5-Dibromo-1-[(4-tert-butylphenyl)methyl]-1H-1,2,4-triazole” would be influenced by its molecular structure. For instance, the presence of the bromine atoms and the tert-butylphenylmethyl group could affect its polarity, solubility, and reactivity .Aplicaciones Científicas De Investigación
Reactions at the Benzylic Position
This compound could potentially be used in reactions at the benzylic position. The benzylic position is the carbon atom adjacent to the aromatic ring, and it’s known to undergo various types of reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Heterocyclic Building Blocks
“3,5-Dibromo-1H-1,2,4-triazole” is listed as a heterocyclic building block . Heterocyclic compounds are widely used in medicinal chemistry and drug discovery due to their diverse biological activities.
Reactant in Chemoselective Trifluoromethylation
This compound could potentially be used as a reactant in chemoselective trifluoromethylation reactions . Trifluoromethylation is a type of chemical reaction where a trifluoromethyl group is introduced into a molecule.
Reactant in Aralkylation of 2-N-acetylguanine
It could also be used as a reactant in the aralkylation of 2-N-acetylguanine . Aralkylation is a type of alkylation reaction where an aryl group is introduced into a molecule.
Reactant in Coupling Reactions with Terminal Alkynes
This compound could be used as a reactant in coupling reactions with terminal alkynes . Alkyne coupling reactions are important in the synthesis of complex organic molecules.
Reactant in Synthesis of Near-IR Solid-State Fluorescent Naphthooxazine Dyes
It could potentially be used as a reactant in the synthesis of near-IR solid-state fluorescent naphthooxazine dyes . These dyes are used in various applications, including bioimaging and optoelectronic devices.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound could include further studies on its synthesis, reactivity, and potential applications. For instance, given the biological activity of many triazole compounds, it could be interesting to investigate whether “3,5-Dibromo-1-[(4-tert-butylphenyl)methyl]-1H-1,2,4-triazole” has any biological activities of its own .
Propiedades
IUPAC Name |
3,5-dibromo-1-[(4-tert-butylphenyl)methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Br2N3/c1-13(2,3)10-6-4-9(5-7-10)8-18-12(15)16-11(14)17-18/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUPWGVCWFVSIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C(=NC(=N2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Br2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-1-[(4-tert-butylphenyl)methyl]-1H-1,2,4-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Dibromo-1-[4-(3-chlorophenoxy)butyl]-1H-1,2,4-triazole](/img/structure/B6344585.png)

![3,5-Dibromo-1-[2-(1,3-dioxolan-2-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B6344593.png)
![3,5-Dibromo-1-[2-(1,3-dioxan-2-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B6344601.png)
![3,5-Dibromo-1-[(3-nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344609.png)
![3,5-Dibromo-1-[(2,4,5-trifluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344624.png)
![3,5-Dibromo-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,2,4-triazole](/img/structure/B6344627.png)
![3,5-Dibromo-1-[(4-chloro-3-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344634.png)
![3,5-Dibromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6344636.png)
![3,5-Dibromo-1-[(3-chlorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344657.png)
![3,5-Dibromo-1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344659.png)
![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole](/img/structure/B6344665.png)
![1-[4-(3-Chlorophenoxy)butyl]-2-methylpiperazine](/img/structure/B6344684.png)